molecular formula C11H12O2 B3022901 1-(4-Methylphenyl)butane-1,3-dione CAS No. 4023-79-4

1-(4-Methylphenyl)butane-1,3-dione

Cat. No. B3022901
Key on ui cas rn: 4023-79-4
M. Wt: 176.21 g/mol
InChI Key: QJRMUROMTUDYAH-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-methylacetophenone and 2.9 mL of EtOAc to yield 1.68 grams of Intermediate 27: TLC analysis: Rf=0.61 (5/1, hexanes/EtOAc), 1H NMR (400 MHz, CDCl3, enol form) δ7.72 (d, 2H, J=8.2), 7.24 (d, 2H, J=7.4), 6.15 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]C1C=CC(C(=O)C)=CC=1>CCOC(C)=O>[CH3:14][C:4]1[CH:3]=[CH:2][C:1]([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH3:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.9 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-methylacetophenone and 2.9 mL of EtOAc to yield 1.68 grams of Intermediate 27: TLC analysis: Rf=0.61 (5/1, hexanes/EtOAc), 1H NMR (400 MHz, CDCl3, enol form) δ7.72 (d, 2H, J=8.2), 7.24 (d, 2H, J=7.4), 6.15 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]C1C=CC(C(=O)C)=CC=1>CCOC(C)=O>[CH3:14][C:4]1[CH:3]=[CH:2][C:1]([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH3:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.9 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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